Cellobiosyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

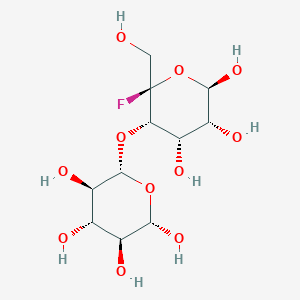

Cellobiosyl fluoride is a chemical compound with the molecular formula C12H21FO10. It is a derivative of cellobiose, a disaccharide composed of two glucose units, where one of the hydroxyl groups is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cellobiosyl fluoride can be synthesized through the fluorination of cellobiose. The reaction typically involves treating cellobiose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the choice of solvent, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Cellobiosyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can yield cellobionic acid.

Reduction: Reduction reactions can produce cellobitol, a sugar alcohol.

Substitution: Substitution reactions can result in the formation of various fluorinated derivatives of cellobiose.

Wissenschaftliche Forschungsanwendungen

Enzymology

Cellobiosyl fluoride serves as a substrate for studying the activity and specificity of glycoside hydrolases. These enzymes are crucial in breaking down complex carbohydrates into simpler sugars. The hydrolysis of this compound by enzymes such as cellobiohydrolase II (CBHII) has been characterized using Michaelis-Menten kinetics, revealing insights into enzyme efficiency and substrate interaction.

Key Findings:

- CBHII hydrolyzes both alpha- and beta-D-cellobiosyl fluorides to produce alpha-cellobiose at comparable rates .

- The kinetic parameters for CBHII-catalyzed hydrolysis indicate that this compound is a valuable model substrate for enzyme studies .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a building block for the synthesis of complex carbohydrates and polysaccharides. Its unique structure allows chemists to explore new pathways for carbohydrate synthesis.

Applications:

- Used in the production of oligosaccharides through glycosylation reactions.

- Facilitates the development of novel polysaccharide derivatives with tailored properties for industrial applications.

Biotechnology

This compound is employed in bioconversion processes and the development of bio-based materials. Its ability to interact with various enzymes makes it suitable for applications in biomass conversion and biofuel production.

Case Study:

- Research has demonstrated that this compound can enhance the efficiency of enzymatic hydrolysis in lignocellulosic biomass, improving yield rates in biofuel production.

Medicine

In medical research, this compound is being investigated for its potential role in drug delivery systems and as a diagnostic tool. Its chemical properties may allow for targeted delivery mechanisms in therapeutic applications.

Potential Uses:

- As a carrier for delivering therapeutic agents to specific tissues.

- In diagnostic assays where its interaction with biological molecules can be exploited for detection purposes.

Data Tables

Wirkmechanismus

The mechanism by which cellobiosyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may act as a competitive inhibitor by binding to the active site of enzymes involved in carbohydrate metabolism. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Vergleich Mit ähnlichen Verbindungen

Glucosyl fluoride

Mannosyl fluoride

Galactosyl fluoride

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJATNBPLNYZMB-QZEXUODTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1([C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.